molecular formula C11H10ClN B11903961 2-(Aminomethyl)-3-chloronaphthalene

2-(Aminomethyl)-3-chloronaphthalene

Katalognummer: B11903961
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: DVKSFMMJVYGVOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with an aminomethyl group at the second position and a chlorine atom at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-chloronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:

    Starting Material: 3-chloronaphthalene

    Reagents: Formaldehyde, ammonia

    Conditions: Acidic medium, typically using hydrochloric acid

    Procedure: The 3-chloronaphthalene is reacted with formaldehyde and ammonia in the presence of hydrochloric acid, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-3-chloronaphthalene can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-3-chloronaphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3-chloronaphthalene involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)-naphthalene: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-Chloronaphthalene:

    2-(Aminomethyl)-3-bromonaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness

2-(Aminomethyl)-3-chloronaphthalene is unique due to the presence of both the aminomethyl and chlorine substituents on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

Molekularformel

C11H10ClN

Molekulargewicht

191.65 g/mol

IUPAC-Name

(3-chloronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H,7,13H2

InChI-Schlüssel

DVKSFMMJVYGVOG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.